molecular formula C12H16ClNO B14812251 2-Tert-butyl-5-chloro-3-cyclopropoxypyridine

2-Tert-butyl-5-chloro-3-cyclopropoxypyridine

Cat. No.: B14812251
M. Wt: 225.71 g/mol
InChI Key: DKEJEUFKMNURRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5-chloro-3-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-chloro-3-cyclopropoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by chlorination and tert-butylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-chloro-3-cyclopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or de-tert-butylated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridines.

Scientific Research Applications

2-Tert-butyl-5-chloro-3-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-chloro-3-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-5-chloro-3-methoxypyridine
  • 2-Tert-butyl-5-chloro-3-ethoxypyridine
  • 2-Tert-butyl-5-chloro-3-propoxypyridine

Uniqueness

2-Tert-butyl-5-chloro-3-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-tert-butyl-5-chloro-3-cyclopropyloxypyridine

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)11-10(15-9-4-5-9)6-8(13)7-14-11/h6-7,9H,4-5H2,1-3H3

InChI Key

DKEJEUFKMNURRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=N1)Cl)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.